Cimipronidine

Description

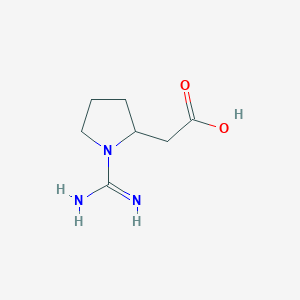

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O2 |

|---|---|

Molecular Weight |

171.2 g/mol |

IUPAC Name |

2-(1-carbamimidoylpyrrolidin-2-yl)acetic acid |

InChI |

InChI=1S/C7H13N3O2/c8-7(9)10-3-1-2-5(10)4-6(11)12/h5H,1-4H2,(H3,8,9)(H,11,12) |

InChI Key |

VYKGYAQKCAHXKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=N)N)CC(=O)O |

Synonyms |

1-(amino(imino)methylpyrrolidin-2-yl)acetic acid cimipronidine |

Origin of Product |

United States |

Occurrence and Isolation Research of Cimipronidine

Reversed-Phase Liquid Chromatography (e.g., C18 Phases)

Reversed-phase liquid chromatography (RPLC) is a fundamental technique used in the initial stages of fractionating crude extracts of Cimicifuga racemosa. wikipedia.orgcoriolis-pharma.com In the context of cimipronidine isolation, RPLC, particularly with C18 stationary phases, serves as a primary step to enrich fractions containing the target alkaloids and other phenolic compounds before more specialized purification. researchgate.net

A common approach involves using a preparative C18 solid-phase extraction (SPE) cartridge. researchgate.net The crude methanol (B129727) extract is loaded onto the cartridge, and a gradient of methanol and water is used to elute fractions of varying polarity. researchgate.net This step effectively separates the highly complex extract into simpler fractions, concentrating the aromatic and polar components, including this compound and associated cimicifugic acids, into specific fractions for further purification. figshare.comresearchgate.net High-performance liquid chromatography (HPLC) with C18 columns is also employed for the analysis and characterization of these enriched fractions. figshare.comgoogle.com

| Parameter | Description |

|---|---|

| Technique | Preparative Solid Phase Extraction (SPE) |

| Stationary Phase | C18-bonded silica |

| Mobile Phase | Methanol-Water (MeOH-H₂O) solvent gradient |

| Purpose | Initial fractionation of crude methanol extract to enrich aromatic and phenolic components. researchgate.net |

pH Zone Refinement Gradient Centrifugal Partitioning Chromatography (pHZR CPC)

To address the specific challenge of separating the strongly basic this compound from the acidic compounds it complexes with, a novel two-step centrifugal partitioning chromatography (CPC) method was developed. researchgate.netnih.gov This technique, known as pH-zone refinement gradient CPC (pHZR CPC), is a form of liquid-liquid chromatography that operates without a solid stationary phase, which prevents the irreversible adsorption of sample components. plantaanalytica.com

The method leverages the differing pKa values of the compounds to achieve separation. plantaanalytica.com In the first step, the enriched fraction from the initial C18 SPE is subjected to pHZR CPC. A biphasic solvent system is used, and a pH gradient is created by adding an acid or base to the mobile or stationary phase. researchgate.netnih.govplantaanalytica.com This gradient systematically alters the protonation state of the acidic and basic molecules, changing their partitioning behavior between the two liquid phases and allowing for their effective separation. science.gov This methodology successfully dissociates the acid/base complexes, concentrating the cimicifugic acids into one fraction and the basic alkaloids, including this compound, into others. researchgate.netresearchgate.net

| Parameter | Description |

|---|---|

| Technique | pH Zone Refinement Gradient Centrifugal Partitioning Chromatography (pHZR CPC). researchgate.netnih.gov |

| Solvent System (Example) | Water/Butanol/Ethyl Acetate (5:4:1 v/v/v). researchgate.net |

| Principle | Separates compounds based on their pKa by applying a pH gradient to a biphasic liquid system. plantaanalytica.com |

| Application | Dissociates complexes of basic alkaloids (cimipronidines) and acidic compounds (cimicifugic acids) in C. racemosa extracts. researchgate.netnih.govscience.gov |

Dissociation Strategies for Acid/Base Complexes in Natural Extracts

The discovery of strongly basic alkaloids like this compound alongside acidic compounds such as cimicifugic acids in C. racemosa extracts pointed to the formation of strong acid/base associations. researchgate.netnih.govresearchgate.net These interactions pose a significant hurdle for conventional chromatographic methods, as the complex may behave as a single entity, preventing the separation of its individual components.

The key strategy to overcome this is to employ a method that can actively dissociate these complexes. The development of pHZR CPC was a direct response to this challenge. researchgate.netnih.govscispace.com By creating a controlled pH gradient within the liquid-liquid system, the ionization state of both the acidic and basic molecules is manipulated. For instance, by introducing a basic modifier, the acidic compounds are deprotonated into their salt form, which alters their solubility and partitioning coefficient, allowing them to be separated from the basic alkaloids. Conversely, an acidic modifier can be used to protonate the basic alkaloids. This targeted manipulation of chemical properties based on pKa is the core of the dissociation strategy, enabling the successful isolation of pure compound classes from complex natural extracts where such associations exist. researchgate.netscience.govscience.gov This approach led to the effective separation of the alkaloids from the acidic phenolics in the black cohosh extract. nih.gov

Structural Elucidation and Conformational Analysis Research

Advanced Spectroscopic Techniques for Structure Determination

The determination of Cimipronidine's molecular framework was accomplished using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). biocrick.comnih.govresearchgate.net These methods provided complementary information essential for piecing together its atomic connectivity and molecular formula.

NMR spectroscopy was a fundamental tool in the characterization of this compound. biocrick.comnih.govvulcanchem.com Both 1D and 2D NMR experiments were employed to overcome the challenges presented by the molecule's polarity and to assemble its complete structural framework. biocrick.comnih.gov

One-dimensional (1D) NMR, including ¹H NMR, provides information on the chemical environment and number of different protons in the molecule. creative-biostructure.comemerypharma.com However, for a complex structure like this compound, 1D spectra alone are often insufficient due to signal overlap. creative-biostructure.com

Two-dimensional (2D) NMR techniques were therefore critical. biocrick.comnih.gov These methods spread the NMR signals across two frequency dimensions, resolving overlapping peaks and revealing correlations between different nuclei. creative-biostructure.comwikipedia.org A combination of experiments was used to establish the atom-to-atom connectivity. biocrick.comnih.govemerypharma.com

Table 1: NMR Techniques Used in the Structural Elucidation of this compound

| NMR Experiment | Purpose in Structural Elucidation |

|---|---|

| 1D ¹H NMR | Identifies distinct proton environments and their relative numbers. creative-biostructure.comemerypharma.com |

| ¹H-¹H COSY | (Correlation Spectroscopy) Identifies protons that are coupled to each other through chemical bonds, helping to map out spin systems. emerypharma.comox.ac.uk |

| HSQC/HMQC | (Heteronuclear Single Quantum Coherence) Correlates proton signals with the carbon atoms to which they are directly attached. creative-biostructure.comemerypharma.comwikipedia.org |

| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule. ipb.pt |

| NOESY | (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close to each other in space, which is vital for determining stereochemistry. creative-biostructure.comgoogle.comnmrsoft.com |

Mass spectrometry (MS) was another key analytical technique used in the structural determination of this compound. biocrick.comnih.govresearchgate.net This method provides precise information about a molecule's mass and can reveal details about its structure through fragmentation patterns. creative-biostructure.comstudypug.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This is particularly useful for analyzing complex mixtures and purifying compounds like this compound from their natural source, the n-BuOH-soluble fraction of Cimicifuga racemosa roots. biocrick.comnih.govwikipedia.org

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the exact molecular formula of this compound. scribd.comdrugtargetreview.com By providing a highly accurate mass measurement, HRMS allows for the unambiguous assignment of the elemental composition, a critical step in identifying a new compound. creative-biostructure.comdrugtargetreview.com

Table 2: Mass Spectrometry Data for this compound Analysis

| MS Technique | Information Obtained | Significance |

|---|---|---|

| LC-MS | Separation from complex mixtures and determination of molecular weight. wikipedia.orgnih.gov | Essential for isolating the pure compound and getting an initial estimate of its mass. biocrick.comnih.gov |

| HRMS | Highly accurate mass measurement for determining the molecular formula. drugtargetreview.comresearchgate.net | Confirmed the elemental composition of the novel alkaloid. researchgate.netscribd.com |

Stereochemical Assignment Methodologies

Defining the three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's properties. For this compound, its relative configuration was successfully established by analyzing H,H-coupling constants and using 2D gradient NOESY spectroscopy. biocrick.comnih.gov

The analysis of vicinal proton-proton (H,H) coupling constants (³JHH) is a powerful NMR-based method for determining the relative stereochemistry of a molecule. ox.ac.ukipb.pt The magnitude of the coupling constant between two protons on adjacent atoms is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu

By carefully measuring these coupling constants from the ¹H NMR spectrum, researchers could deduce the spatial relationships between protons in the this compound structure. biocrick.comnih.gov For instance, larger coupling constants typically suggest a trans (anti-periplanar) arrangement, while smaller values can indicate a cis (synclinal) relationship, allowing for the assignment of the molecule's relative configuration. ipb.ptlibretexts.org

While coupling constants reveal through-bond connectivity, Nuclear Overhauser Effect (NOE) spectroscopy provides information about through-space proximity. google.comhuji.ac.il The 2D gradient NOESY experiment was vital for confirming the stereochemical assignments of this compound. biocrick.comnih.gov

This technique detects correlations between protons that are physically close to one another (typically within 5 Å), regardless of whether they are connected by chemical bonds. google.comhuji.ac.il The presence of a cross-peak in a NOESY spectrum indicates that two protons are near each other in space. nmrsoft.com By analyzing the pattern of these NOE correlations, scientists were able to build a three-dimensional model of the molecule and confirm the relative configuration that had been proposed based on the H,H-coupling constant analysis. biocrick.comnih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Fukinolic acid |

| Cimicifugic acid A |

| Cimicifugic acid B |

| Cimicifugic acid F |

| Ferulic acid |

Biosynthetic Pathways and Congeneric Research

Proposed Biosynthetic Precursors and Intermediates

The molecular architecture of cimipronidine suggests a biosynthetic pathway that likely involves the assembly of specific amino acid derivatives and biogenic amines.

Homoproline, which is chemically known as pyrrolidine-2-acetic acid, is a proposed precursor for this compound. This is suggested by the presence of a (homo)proline base structure within the this compound molecule. researchgate.net The name "this compound" itself reflects its origin from Cimicifuga racemosa, its homoproline structural component, and the guanidine (B92328) group. researchgate.net The natural occurrence of homoproline in the form of guanidine alkaloids like this compound and its derivatives further supports this biosynthetic link. researchgate.net

A plausible biosynthetic relationship is thought to exist between the homoproline-derived cimipronidines and alkaloids derived from the biogenic amine dopamine (B1211576). nih.govacs.org This connection is supported by the isolation of dopamine derivatives, such as dopargine, from the same plant source. researchgate.netnih.govacs.org The formation of certain alkaloids is known to proceed through a Pictet-Spengler reaction, which involves the condensation of dopamine with an aldehyde. nih.govnih.gov This suggests that dopamine may be a key building block in the biosynthesis of a range of nitrogenous compounds in Cimicifuga racemosa. nih.govannualreviews.org

Isolation and Characterization of Structural Congeners and Derivatives

Exploration of the chemical constituents of Cimicifuga racemosa has led to the identification and characterization of several compounds structurally related to this compound. These congeners provide valuable clues about the plant's metabolic pathways.

Cyclo-cimipronidine is a congener of this compound that has been isolated and characterized. researchgate.netnih.govacs.org It is believed to be formed from the intramolecular lactam formation of this compound. nih.gov The structure of cyclo-cimipronidine has been confirmed using 1D and 2D NMR spectroscopy, as well as LC-MS and HRMS spectroscopy. nih.govacs.org The characterization of its fragment ions in mass spectrometry has also been detailed. biorxiv.orgbiorxiv.orgfrontiersin.org

This compound methyl ester is another naturally occurring congener of this compound. researchgate.netnih.govacs.org This derivative is formed by the esterification of the carboxylic acid group of this compound with a methyl group. ggcplc.comfosfa.org Like cyclo-cimipronidine, its structure was elucidated through comprehensive spectroscopic analysis. nih.govacs.org

Research has revealed a significant diversity of guanidine alkaloids and other nitrogenous metabolites in Cimicifuga racemosa. researchgate.netnih.gov One such compound is dopargine, a derivative of dopamine. researchgate.netnih.govacs.org The presence of these strongly basic and often zwitterionic compounds contributes to the chemical complexity of the plant's polar fractions. nih.govacs.org The amino acid arginine has been identified as a potential biosynthetic precursor for these guanidino compounds. nih.gov

| Compound Name | Molecular Formula | Key Structural Features | Natural Source |

| This compound | C₇H₁₃N₃O₂ np-mrd.orgknapsackfamily.comnaturalproducts.net | Contains a (homo)proline base and a guanidine group. researchgate.net | Cimicifuga racemosa researchgate.net |

| Cyclo-cimipronidine | Not explicitly stated | A congener of this compound formed by intramolecular lactam formation. nih.gov | Cimicifuga racemosa researchgate.netnih.govacs.org |

| This compound Methyl Ester | Not explicitly stated | A methyl ester congener of this compound. nih.gov | Cimicifuga racemosa researchgate.netnih.govacs.org |

| Homoproline | C₆H₁₁NO₂ | Pyrrolidine-2-acetic acid. | Precursor to this compound. researchgate.net |

| Dopamine | C₈H₁₁NO₂ | A biogenic amine. | Precursor to related alkaloids. nih.govacs.organnualreviews.org |

| Dopargine | Not explicitly stated | A derivative of dopamine. researchgate.netnih.govacs.org | Cimicifuga racemosa researchgate.netnih.govacs.org |

Pharmacological Research and Molecular Mechanisms of Action

Receptor Binding Studies

Initial investigations of Cimicifuga racemosa extracts revealed binding activity at serotonin (B10506) receptors, particularly the 5-HT7 receptor. acs.orgnih.gov This led to the isolation and identification of cimipronidine from a butanol-soluble fraction of the plant's roots that exhibited this serotonergic activity. acs.orgnih.govresearchgate.netacs.org

However, further detailed studies have aimed to pinpoint the specific compound responsible for this activity. Research involving the fractionation of Cimicifuga racemosa extracts has indicated that fractions containing this compound alkaloids demonstrated low binding activity to the 5-HT7 receptor. nih.govresearchgate.net In contrast, another compound isolated from the same plant, Nω-methylserotonin, was found to exhibit potent binding affinity for the 5-HT7 receptor, with a reported IC50 value of 23 pM. nih.gov This suggests that while this compound is present in serotonergically active fractions of black cohosh, it may not be the primary constituent responsible for the high-affinity 5-HT7 receptor binding. nih.govresearchgate.net

Table 1: 5-HT7 Receptor Binding Affinity of Compounds from Cimicifuga racemosa This table is for illustrative purposes based on the text. Specific quantitative data for this compound is not available in the provided search results.

| Compound | Reported 5-HT7 Receptor Binding Activity | IC50 Value |

|---|---|---|

| This compound Alkaloid Fractions | Low nih.govresearchgate.net | Not Reported |

| Nω-methylserotonin | Potent nih.gov | 23 pM nih.gov |

Currently, there is a lack of comprehensive public data detailing a broad ligand-receptor interaction profile for purified this compound against a wide array of receptors. The primary focus of the available research has been on its potential interaction with the 5-HT7 receptor due to the observed activity of the source extract. acs.orgnih.govresearchgate.net

Investigation of Intracellular Signaling Pathways

The serotonergic activity of Cimicifuga racemosa extracts has been a subject of significant research. researchgate.net The 5-HT7 receptor, a key target of interest, is known to be positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels upon activation. researchgate.netnih.goveajm.org Extracts of black cohosh have been shown to induce cAMP production in cells over-expressing the 5-HT7 receptor, indicating a functional agonistic activity at this receptor. nih.govresearchgate.net

However, similar to the receptor binding findings, the direct role of this compound in modulating these serotonergic pathways is not definitively established. The compound Nω-methylserotonin, also found in black cohosh, has been shown to be a potent inducer of cAMP with an EC50 of 22 nM, an effect that was reversible by a 5-HT7 antagonist. nih.gov This provides strong evidence that Nω-methylserotonin contributes significantly to the observed increase in serotonergic activity via the cAMP pathway. nih.gov

Beyond the initial signaling events at the receptor level, the downstream molecular cascades and specific cellular responses initiated directly by this compound in in vitro models are not well-documented in the available scientific literature. While the activation of the 5-HT7 receptor is known to trigger various downstream pathways, including the activation of extracellular signal-related kinase (ERK), the specific effects of this compound on these cascades have not been reported. nih.gov

Studies on extracts from Cimicifuga racemosa have shown effects on gene expression in human breast cancer cell lines, such as the upregulation of genes involved in the endoplasmic reticulum stress response. nih.gov However, these effects are a result of the complex mixture of compounds in the extract, and have not been specifically attributed to this compound.

Enzyme Interaction and Inhibition Studies

There is currently no specific information available in the scientific literature regarding the direct interaction of purified this compound with enzymes or its potential as an enzyme inhibitor.

Some studies have investigated the inhibitory effects of Cimicifuga racemosa extracts on cytochrome P450 (CYP) enzymes. For instance, black cohosh extracts have been shown to inhibit CYP2D6 and CYP2C19. researchgate.netexamine.com However, these studies were conducted with whole extracts, and the specific contribution of this compound to these effects has not been determined. The plant contains a multitude of other compounds, such as fukinolic acid derivatives and triterpene glycosides, which have also been shown to inhibit CYP isozymes. nih.gov Therefore, it cannot be concluded that this compound itself is an enzyme inhibitor based on the current evidence.

In Vitro Cellular and Molecular Investigations

In vitro studies have been crucial in elucidating the molecular mechanisms of action for this compound and the extracts it is derived from. This compound was first isolated from a butanol-soluble fraction of Cimicifuga racemosa roots that exhibited serotonergic activity. researchgate.net

Subsequent bioassay-guided fractionation identified that this serotonergic activity, specifically binding to the 5-HT7 receptor, was a key pharmacological property of the extract. researchgate.netnih.gov While initial investigations pointed towards several components, including cimicifugic acids, further research using advanced separation techniques like pH-zone refining centrifugal partition chromatography (pHZR CPC) demonstrated that the potent 5-HT7 activity was primarily due to the presence of N(omega)-methylserotonin in the same fraction as this compound. researchgate.net However, the initial discovery highlighted this compound as a significant marker compound within these active, polar fractions. researchgate.netnih.gov

The isolation of this compound itself was a challenge due to its polarity and its tendency to form strong acid/base associations with phenolic compounds like cimicifugic acids within the extract. nih.gov This association was confirmed through 2D NOESY NMR experiments which showed intermolecular cross-peaks between this compound and cimicifugic acid signals. nih.gov

Beyond serotonergic activity, studies on the broader black cohosh extracts have explored other potential cellular targets. Research has shown that extracts can have antiproliferative effects on breast cancer cell lines like MCF-7. psu.edu These effects have been attributed to the induction of apoptosis and cell cycle arrest. researchgate.netpsu.edu While these actions are often linked to triterpene glycosides and cinnamic acid esters also present in the extracts, the presence of multiple bioactive compounds, including this compound, complicates the definitive attribution of these effects to a single molecule. psu.edumdpi.com Some investigations have also explored interactions with opioid receptors, finding that black cohosh extracts can act as partial agonists at the human mu-opioid receptor, which may contribute to its effects on menopausal symptoms. scispace.com

| Molecular Target/Assay | Compound/Extract Studied | Key Finding | Reference |

|---|---|---|---|

| 5-HT7 Receptor Binding | This compound-containing fraction | Showed receptor binding activity | researchgate.netnih.gov |

| 5-HT7 Receptor Binding | N(omega)-methylserotonin | Identified as the potent active ligand in the serotonergic fraction | researchgate.net |

| MCF-7 Cell Proliferation | Black Cohosh Extract | Inhibited cell proliferation in a dose-dependent manner | psu.edu |

| Human mu-opioid Receptor | Black Cohosh Extract | Acts as a partial agonist | scispace.com |

| Estrogen Receptors (α/β) | Black Cohosh Extract | No significant binding affinity observed | psu.edu |

Structure Activity Relationship Sar Studies of Cimipronidine and Analogs

Identification of Key Structural Features for Biological Activity

Cimipronidine was first identified as a principal component in a polar fraction of Cimicifuga racemosa (black cohosh) that exhibited binding activity to the serotonin (B10506) 7 (5-HT₇) receptor. This initial finding immediately highlighted the compound's potential significance and directed focus toward its unique chemical architecture. The structure of this compound is distinguished by two primary components: a homoproline base structure (pyrrolidine-2-acetic acid) and a cyclic guanidine (B92328) group. researchgate.netresearchgate.net

The guanidine moiety is a particularly noteworthy feature. Guanidine and its derivatives are strongly basic functional groups, and their presence is a defining characteristic of the this compound-type alkaloids found in black cohosh. researchgate.netresearchgate.net This strong basicity suggests that the guanidinium (B1211019) group, which would be protonated at physiological pH, is likely a key pharmacophore. This cationic center is crucial for forming strong ionic interactions or hydrogen bonds with amino acid residues within the binding pockets of its biological targets, such as the 5-HT₇ receptor. The cyclic nature of this guanidine system, integrated with the homoproline scaffold, imparts a rigid conformational constraint on the molecule, which is often essential for specific and high-affinity receptor binding. The combination of the pyrrolidine (B122466) ring and the integrated guanidine group defines the fundamental framework required for this compound's biological activity.

Rational Design of this compound Derivatives for Targeted Research

Building on the understanding of this compound's core structure, researchers have engaged in the rational design and isolation of analogs to probe the SAR further. The goal of creating these derivatives is to systematically alter parts of the molecule and observe the resulting changes in biological activity. This process helps to map out which structural modifications are tolerated and which may enhance potency or selectivity for specific targets. nih.gov

Another important derivative identified is dopargine , an alkaloid that represents a product of dopamine (B1211576) and γ-guanidinobutanal. researchgate.net The study of such derivatives, where the core structure is altered more significantly, provides broader insights into the structural requirements for activity. These compounds are actively being investigated to better understand their interactions with serotonin receptor pathways and to explore potential central nervous system and antioxidant activities. researchgate.net

Computational Approaches in SAR Analysis

To refine and accelerate the process of drug design and SAR analysis, a variety of computational techniques are employed. These in silico methods allow researchers to predict the activity of novel compounds and understand their interactions at a molecular level before undertaking costly and time-consuming chemical synthesis. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of a compound with its biological activity. creative-proteomics.com While specific QSAR models for this compound are not extensively documented in the reviewed literature, the methodology has been successfully applied to other series of guanidine-containing compounds, such as inhibitors of the urokinase-type plasminogen activator (uPA). nih.gov

In a hypothetical QSAR study of this compound analogs, a series of derivatives would be synthesized and their biological activity (e.g., binding affinity to the 5-HT₇ receptor) measured. Then, various molecular descriptors for each analog would be calculated. These descriptors quantify different physicochemical properties of the molecules. Multiple linear regression or machine learning algorithms are then used to generate an equation that relates these descriptors to the observed activity. nih.gov Such a model can predict the activity of new, unsynthesized derivatives and highlight which properties are most influential.

Illustrative Data for a Hypothetical QSAR Model of this compound Analogs This table is for illustrative purposes to demonstrate the QSAR concept.

Instructions:| Compound ID | Biological Activity (IC₅₀, nM) | AlogP (Lipophilicity) | TopoPSA (Polar Surface Area) | Fsp3 (Carbon Chirality) |

| This compound | 50 | -0.18 | 90.41 | 0.71 |

| Analog A | 25 | 0.50 | 85.30 | 0.75 |

| Analog B | 150 | -1.20 | 100.50 | 0.65 |

| Analog C | 40 | 0.10 | 92.10 | 0.71 |

| Analog D | 200 | 1.50 | 70.20 | 0.80 |

A resulting QSAR equation might suggest, for example, that optimal activity is achieved with moderate lipophilicity and a high degree of sp³ character, guiding the design of future analogs. nih.gov

Spectral Structure-Activity Relationship (S-SAR) is a specialized subfield of SAR that attempts to correlate features from various types of spectra (e.g., NMR, IR, Mass Spectrometry) directly with biological activity. The application of S-SAR methodologies specifically to this compound or its analogs has not been documented in the reviewed scientific literature.

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, like the 5-HT₇ protein) to form a stable complex. nih.gov The results of a docking study include a predicted binding pose and a scoring function that estimates the binding affinity. This information provides a three-dimensional, atomic-level view of the ligand-receptor interaction. mdpi.com

Although specific molecular docking studies featuring this compound are not detailed in the available literature, this technique is widely used to study ligands targeting serotonin receptors. nih.govnih.gov In a hypothetical docking study, this compound and its derivatives would be docked into the binding site of a 5-HT₇ receptor model. The analysis would reveal key interactions, such as:

Hydrogen Bonds: Formed between the guanidine group of this compound and polar amino acid residues (e.g., Aspartate, Serine) in the receptor.

Ionic Interactions: The positively charged guanidinium ion interacting with a negatively charged amino acid residue (e.g., Aspartate, Glutamate).

Hydrophobic Interactions: Involving the pyrrolidine ring and nonpolar residues in the binding pocket.

Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding. mdpi.com

Illustrative Data for a Hypothetical Molecular Docking Study of this compound Analogs at the 5-HT₇ Receptor This table is for illustrative purposes to demonstrate the molecular docking concept.

Instructions:| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

| This compound | -8.5 | Asp162, Ser166, Phe345 | 3 |

| Cyclo-cimipronidine | -9.1 | Asp162, Ser166, Tyr370 | 4 |

| This compound methyl ester | -7.2 | Ser166, Phe345 | 2 |

| Dopargine | -8.9 | Asp162, Trp341, Phe345 | 3 |

These computational studies are invaluable for rationalizing observed SAR data and for the hypothesis-driven design of novel ligands with improved affinity and selectivity. nih.gov

Analytical Method Development and Validation for Research Applications

Chromatographic Fingerprinting and Profiling Techniques

Chromatographic fingerprinting serves as a powerful tool for the quality control and authentication of botanical materials. By generating a characteristic profile of the chemical constituents, researchers can assess the identity and consistency of plant extracts.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., ELSD, PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of phytochemical analysis. When coupled with various detectors, it offers a versatile platform for the separation and detection of compounds like Cimipronidine. A highly polar, n-BuOH-soluble fraction of Cimicifuga racemosa containing this compound was characterized using HPLC coupled with an Evaporative Light Scattering Detector (ELSD). acs.orgnih.gov This technique is particularly advantageous for detecting compounds that lack a significant UV chromophore. researchgate.net The ELSD measures the light scattered by analyte particles after the mobile phase has been evaporated, providing a response that is dependent on the mass of the analyte. shimadzu.com

In conjunction with ELSD, a Photodiode Array (PDA) detector can provide valuable spectral information, aiding in the identification of compounds. semanticscholar.org While this compound itself may have limited UV absorbance, PDA detection is crucial for characterizing other co-occurring compounds within an extract, thereby contributing to a comprehensive fingerprint. mdpi.com The development of an HPLC method often involves optimizing parameters such as the column, mobile phase composition, and flow rate to achieve adequate separation of the target analyte from other matrix components. nih.gov

| Parameter | HPLC-ELSD for Polar Fraction Containing this compound |

| Technique | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |

| Application | Characterization of a highly polar, n-BuOH-soluble fraction of Cimicifuga racemosa roots. |

| Detected Compounds | This compound, cimicifugic acids A, B, and F, fukinolic acid, ferulic acid, and isoferulic acid. acs.orgnih.gov |

| Significance | ELSD is suitable for detecting polar compounds that may not have strong UV absorption. acs.orgshimadzu.com |

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS)

For a more in-depth analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) offers superior resolution, sensitivity, and the ability to determine the elemental composition of analytes. plos.orgmdpi.com This powerful technique allows for the rapid separation and identification of compounds in complex mixtures. nih.gov UPLC-Q-TOF-MS provides high-resolution mass data, which is critical for the structural elucidation of novel compounds and for distinguishing between isomers. mdpi.com This method has been successfully applied to generate detailed metabolic profiles and fingerprints of herbal extracts, which could be instrumental in the comprehensive analysis of extracts containing this compound. rsc.orgusda.gov

Qualitative and Quantitative Analysis in Complex Biological Matrices

The analysis of compounds within biological matrices such as plasma or urine presents significant challenges due to the complexity of the sample. nih.gov LC-MS/MS is a key technology for the quantitative analysis of drugs and their metabolites in these matrices. nih.gov Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a major consideration and must be carefully evaluated during method development. psu.edu Strategies to mitigate matrix effects include optimizing sample preparation, improving chromatographic separation, and using stable isotope-labeled internal standards. psu.edu A UPLC-Q-TOF-MS/MS method can be developed for the reliable identification and characterization of metabolites in biological fluids. nih.gov

Reference Standard Development for Phytochemical Research

The availability of a well-characterized reference standard is essential for the accurate quantification and identification of a phytochemical in various samples. jstar-research.com A reference standard is a highly purified and extensively analyzed substance. jstar-research.com The development process involves several stages, starting from a development reference standard in the early phases to a primary and working reference standard for later-stage research and quality control. bebpa.org The characterization of a reference standard typically includes a suite of analytical tests to confirm its identity, purity, and potency. jstar-research.comcasss.org For this compound, establishing a certified reference standard would be a critical step to support its continued research and potential applications.

| Stage of Reference Standard | Description |

| Development Reference Standard (DRS) | Used in the early stages of product development. bebpa.org |

| Interim Reference Standard (IRS) | Utilized as clinical trials commence. bebpa.org |

| Primary Reference Standard (PRS) | A thoroughly characterized standard established for license submission. bebpa.org |

| Working Reference Standard (WRS) | Calibrated against the PRS and used for routine quality control. bebpa.org |

Bioanalytical Assay Development for Pre-clinical Screening

Preclinical screening involves the use of in vitro and in vivo models to evaluate the pharmacological activity of a new compound. slideshare.net The development of a robust bioanalytical assay is a prerequisite for these studies to accurately measure the concentration of the analyte in biological samples. jaypeedigital.com Such assays need to be validated for parameters like sensitivity, specificity, accuracy, and precision to ensure reliable data. fyonibio.com For preclinical pharmacokinetic studies, a research-grade assay, often using LC-MS/MS, is employed for rapid sample analysis to determine key parameters like Cmax, tmax, and AUC. criver.com This allows for the evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of a compound like this compound in the early stages of drug discovery. iqvia.com

Future Directions in Cimipronidine Research

Elucidation of Complete Biosynthetic Pathway

A primary area for future research is the complete elucidation of Cimipronidine's biosynthetic pathway within Cimicifuga racemosa. Currently, the pathway is not fully understood. However, researchers have proposed a plausible link to the catabolism of arginine, given the presence of the guanidine (B92328) moiety. nih.govnih.gov It is hypothesized that γ-guanidinobutyraldehyde, a product of arginine metabolism, may serve as a key intermediate. nih.gov

Further investigation is needed to identify the specific enzymes and genetic sequences responsible for the transformation of precursor molecules into this compound. This could involve:

Isotopic Labeling Studies: Feeding labeled precursors (e.g., ¹³C or ¹⁵N labeled arginine) to C. racemosa cultures and tracking the label's incorporation into the final this compound structure.

Transcriptome Analysis and Gene Silencing: Identifying candidate genes encoding for enzymes like synthases, transferases, and cyclases in C. racemosa and using techniques such as RNA interference (RNAi) to confirm their function in the pathway.

It is also crucial to consider that some related compounds, such as cyclo-cimipronidine and this compound methyl ester, may be artifacts of the extraction and isolation process rather than true natural products. nih.gov Future biosynthetic studies must carefully control for these potential transformations.

Comprehensive Molecular Profiling in Biological Systems

The initial discovery of this compound was from a fraction of C. racemosa extract that exhibited binding affinity for the 5-HT7 serotonin (B10506) receptor. researchgate.netacs.orgnih.gov However, the specific biological activity of purified this compound remains largely unexplored. Subsequent research on the active fraction indicated that the serotonergic activity might be attributable to another compound, Nω-methylserotonin, as the purified cimicifugic acids from the same fraction were found to be inactive. researchgate.netnih.gov

Therefore, a critical future direction is the comprehensive molecular profiling of pure this compound to determine its intrinsic biological activities. This would involve:

Receptor Screening: Testing purified this compound against a broad panel of receptors, enzymes, and ion channels to identify its specific molecular targets.

Cell-Based Assays: Evaluating the effects of this compound on various cellular processes, such as signaling pathways, gene expression, and cell proliferation, in relevant cell lines.

"Omics" Approaches: Utilizing metabolomics, proteomics, and transcriptomics to gain a systems-level understanding of how this compound affects biological systems.

These studies will be essential to clarify whether this compound itself possesses significant bioactivity or if it primarily serves as a precursor or marker compound within the plant.

Advanced Synthetic Methodologies for Analogs

The development of advanced synthetic methodologies is crucial for producing this compound and its analogs in quantities sufficient for extensive biological testing. osaka-u.ac.jp As a minor natural product, isolation from C. racemosa is not a viable source for large-scale research. A robust total synthesis would not only provide access to this compound itself but also open the door to creating a library of structural analogs.

Future research in this area should focus on:

Efficient Total Synthesis: Designing a stereoselective and high-yielding synthetic route to this compound.

Combinatorial Chemistry: Developing modular synthetic strategies that allow for the rapid generation of diverse analogs by modifying different parts of the this compound scaffold. This could involve altering the pyrrolidine (B122466) ring, the acetic acid side chain, or the guanidine group.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs to understand which structural features are essential for any identified biological activity. osaka-u.ac.jp

A successful synthetic program would be instrumental in exploring the chemical space around this compound and potentially optimizing its properties for specific biological targets.

Development of Novel Research Probes and Tools

Should comprehensive molecular profiling reveal a specific and potent biological activity for this compound, a subsequent research direction would be the development of novel research probes and tools based on its structure. elifesciences.org Chemical probes are invaluable for dissecting complex biological processes. elifesciences.org

The creation of this compound-based probes could entail:

Affinity Probes: Synthesizing analogs with tags (e.g., biotin (B1667282) or fluorescent dyes) that can be used to isolate and identify the specific protein targets of this compound through techniques like affinity chromatography and proteomics. frontiersin.org

Photoaffinity Probes: Designing probes with photoreactive groups that form a covalent bond with their target upon UV irradiation, allowing for more stable identification of binding partners. frontiersin.org

Inactive Control Compounds: As part of good practice in chemical biology, the synthesis of a structurally similar but biologically inactive analog is essential to ensure that any observed effects are due to specific interactions with the target and not off-target effects. elifesciences.org

These research tools would be powerful assets for validating the molecular targets of this compound and elucidating its mechanism of action at a molecular level.

Q & A

Q. What are the primary challenges in isolating cimipronidine from plant extracts, and what methodologies address these issues?

this compound often forms molecular recognition complexes with acidic compounds like cimicifugic acids (CAs), complicating isolation. To dissociate these complexes, pH-controlled liquid-liquid chromatography (e.g., pHZR-CPC) or acidic conditions during separation are recommended. Analytical techniques such as TLC, 1H NMR, and LC-MS are critical for verifying purity and structural integrity .

Q. How can researchers validate the identity of this compound in novel matrices?

Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC, LC-MS) methods. For novel matrices, compare retention times, spectral data, and fragmentation patterns with reference standards. Cross-reference NOESY correlations to confirm interactions with associated compounds (e.g., CAs) .

Q. What experimental protocols ensure reproducibility in this compound extraction and characterization?

Document extraction solvents (e.g., methanol for phenolic components), pH adjustments, and chromatographic gradients in detail. Include raw data (TLC profiles, NMR spectra) in supplementary materials to enable replication. Adhere to journal guidelines for experimental reporting, such as those in the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How do this compound-CA complexes influence bioactivity assays, and how can researchers mitigate confounding results?

this compound-CA complexes may mask individual compound activities. To isolate effects:

- Perform bioactivity assays on fractionated extracts (e.g., pHZR-CPC fractions).

- Use LC-MS to correlate activity with specific compounds (e.g., Nω-methylserotonin in active fractions).

- Apply statistical models to distinguish synergistic vs. antagonistic interactions .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound?

- Data triangulation : Compare results across assays (e.g., receptor binding vs. cell-based models).

- Contextual analysis : Account for extraction methods, plant sources, and purity levels.

- Meta-analysis : Aggregate data from studies using standardized protocols (e.g., uniform pH conditions) .

Q. How can researchers design experiments to explore this compound’s role in serotonin receptor modulation?

- In vitro models : Use 5-HT7 receptor-transfected cell lines with dose-response assays.

- Competitive binding studies : Employ radioligand displacement assays.

- Structural analysis : Perform molecular docking simulations to identify binding motifs .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for structuring this compound research questions?

- FINER criteria : Ensure questions are Feasible (e.g., access to LC-MS), Interesting (novel receptor targets), Novel (unexplored plant sources), Ethical (sustainable sourcing), and Relevant (therapeutic potential for neurological disorders).

- PICO : Define Population (specific plant species), Intervention (extraction protocols), Comparison (synth vs. natural this compound), Outcome (bioactivity metrics) .

Q. How should researchers handle discrepancies between observed and theoretical data in this compound studies?

- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR sensitivity thresholds).

- Hypothesis refinement : Re-examine assumptions (e.g., purity of reference standards).

- Peer review : Submit raw datasets for independent validation .

Data Management & Reporting

Q. What are best practices for documenting this compound research to meet journal standards?

Q. How can researchers leverage existing literature to identify gaps in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.